DL-Govadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Govadine is a compound belonging to the class of tetrahydroprotoberberines, which are derived from traditional Chinese medicine. This compound has garnered attention due to its potential antipsychotic and cognitive-enhancing properties. This compound exhibits high affinity for dopamine and noradrenaline receptors, making it a promising candidate for treating symptoms of schizophrenia and other cognitive disorders .
準備方法
Synthetic Routes and Reaction Conditions
DL-Govadine can be synthesized through a series of chemical reactions involving the reduction of protoberberine alkaloids. The synthetic route typically involves the use of reagents such as sodium borohydride or lithium aluminum hydride for the reduction process. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
DL-Govadine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of reduced tetrahydroprotoberberine derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; inert atmosphere, controlled temperature.
Substitution: Halogenating agents, nucleophiles; various solvents and temperatures depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted tetrahydroprotoberberine compounds. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: Used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Medicine: Explored as a potential treatment for schizophrenia and other cognitive disorders due to its high affinity for dopamine and noradrenaline receptors.
作用機序
DL-Govadine exerts its effects primarily through its interaction with dopamine and noradrenaline receptors. It acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. Additionally, this compound increases dopamine efflux in the prefrontal cortex and nucleus accumbens, contributing to its cognitive-enhancing properties. The compound also affects other neurotransmitter systems, which may play a role in its overall pharmacological profile .
類似化合物との比較
DL-Govadine is unique in its dual action as both an antipsychotic and cognitive enhancer. Similar compounds include:
L-Govadine: Exhibits higher affinity for dopamine D2 receptors and is primarily studied for its antipsychotic properties.
D-Govadine: Shows selective increases in dopamine efflux in the prefrontal cortex and is investigated for its cognitive-enhancing effects.
Haloperidol: A typical antipsychotic used as a comparator in studies, but lacks the cognitive-enhancing properties of this compound
This compound stands out due to its balanced profile, offering both antipsychotic and cognitive benefits, making it a promising candidate for further research and development in the field of neuropsychopharmacology.
特性
分子式 |
C19H21NO4 |
---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3 |
InChIキー |
FQPSOJRHFJUUMC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。